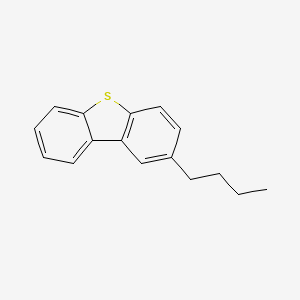

2-Butyldibenzothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQMTJNPMZQPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)SC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703375 | |

| Record name | 2-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147792-31-2 | |

| Record name | 2-Butyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147792-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Research Applications of 2 Butyldibenzothiophene

Regioselective Synthesis of 2-Butyldibenzothiophene and its Derivatives

The regioselective synthesis of this compound hinges on the strategic construction of a diaryl sulfide (B99878) precursor that already contains the butyl group at the desired position, followed by an intramolecular cyclization to form the thiophene (B33073) ring. The key is to control the connectivity of the starting materials to ensure the alkyl chain is located at the correct carbon atom in the final DBT scaffold.

A modern approach to constructing the dibenzothiophene (B1670422) scaffold involves a palladium(II)-catalyzed intramolecular coupling reaction that proceeds via the cleavage of C–H and C–S bonds. nih.gov This method is advantageous as it often does not require an external stoichiometric oxidant or pre-functionalized starting materials like aryl halides. nih.govresearchgate.net The reaction typically involves heating a diaryl sulfide in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in a suitable solvent like toluene (B28343). researchgate.net

For the synthesis of this compound, this strategy would begin with a diaryl sulfide precursor where one of the phenyl rings is substituted with a butyl group at the para-position, such as 4-butylphenyl phenyl sulfide. The intramolecular C-H/C-S coupling would then proceed to form the desired this compound.

Table 1: Representative Conditions for Pd-Catalyzed C-H/C-S Coupling for Dibenzothiophene Synthesis This table is a generalized representation based on reported syntheses of DBT derivatives. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | nih.govresearchgate.net |

| Ligand/Additive | Substituted Benzoic Acid (e.g., 3,5-dimethoxybenzoic acid) | researchgate.net |

| Solvent | Toluene | researchgate.net |

| Temperature | 130 °C | researchgate.net |

| Atmosphere | Typically under an inert atmosphere (e.g., Nitrogen, Argon) | nih.gov |

The most common route to the necessary diaryl sulfide precursors is through cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. acs.orgrsc.org To synthesize the precursor for this compound, one could couple a butyl-substituted arylboronic acid with a halogenated thiophenol derivative or vice-versa. nih.govscielo.br

For instance, the Suzuki-Miyaura coupling of 4-butylphenylboronic acid with 2-bromothiophenol (B30966) would yield 2-(4-butylphenylthio)benzene, the direct precursor for the subsequent cyclization step. These reactions typically employ a palladium catalyst like [Pd(PPh₃)₄] and a base such as potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF) in a solvent mixture like toluene/water or DMF. nih.govresearchgate.net

An alternative and effective method for the final ring-closing step is the palladium-catalyzed intramolecular oxidative C-H/C-H coupling of diaryl sulfides. mdpi.com This dehydrogenative cyclization involves the activation of two C-H bonds on adjacent aryl rings of the sulfide precursor. nih.gov The reaction is typically carried out using a palladium catalyst like Pd(OAc)₂ or palladium trifluoroacetate (B77799) (Pd(TFA)₂) in the presence of an oxidant, such as a silver(I) salt (e.g., AgOAc) or copper(II) acetate (Cu(OAc)₂), and often uses pivalic acid (PivOH) as a solvent or co-solvent. mdpi.comresearchgate.net This protocol has been shown to tolerate a wide variety of functional groups and provides moderate to good yields of various dibenzothiophene derivatives. nih.gov

The regioselective incorporation of an alkyl chain, such as a butyl group, onto the dibenzothiophene skeleton is almost exclusively controlled by the structure of the starting materials. acs.orgnih.gov The alkyl group is introduced onto one of the aromatic rings prior to the key C-C or C-S bond-forming reactions that create the biphenyl (B1667301) sulfide backbone.

For the synthesis of this compound, the strategy would involve:

Starting Material Synthesis: Synthesizing a benzene (B151609) derivative with a butyl group at a specific position. For example, 4-butylaniline (B89568) can be converted to 4-butyl-1-iodobenzene.

Cross-Coupling: Performing a Suzuki-Miyaura coupling between the butyl-functionalized aryl halide (e.g., 4-butyl-1-iodobenzene) and a suitable sulfur-containing coupling partner (e.g., 2-mercaptophenylboronic acid) to create the diaryl sulfide precursor.

Cyclization: Executing an intramolecular cyclization (e.g., Pd-catalyzed C-H/C-H or C-H/C-S coupling) to form the final this compound product.

The position of the alkyl chain on the final DBT product is therefore predetermined by its position on the initial aromatic precursor. acs.org

Preparation of Functionalized this compound Analogues for Mechanistic Probes (e.g., Isotopic Labeling)

The synthesis of functionalized analogues, particularly those with isotopic labels, is crucial for mechanistic studies in areas like catalysis and environmental science. researchgate.netresearchgate.net These probes allow researchers to trace the path of molecules through complex reaction networks.

Isotopically labeled versions of this compound can be prepared by incorporating isotopes into the starting materials used in the synthetic routes described in section 2.1.

Deuterium Labeling: To create a deuterium-labeled this compound, one could start with deuterated benzene or a deuterated butyl-containing precursor. For example, commercially available dibenzothiophene-d8 (B1357011) is used as a labeled standard. medchemexpress.com A similar strategy can be applied to synthesize 2-butyl-dibenzothiophene-d₇ by using deuterated precursors in the Suzuki coupling and cyclization sequence.

Sulfur-35 Labeling: For hydrodesulfurization (HDS) studies, ³⁵S-labeled dibenzothiophene has been used to track the sulfur atom during the catalytic process. researchgate.net Synthesis of 2-butyl-[³⁵S]dibenzothiophene would require the use of a ³⁵S-labeled sulfur source in the creation of the diaryl sulfide precursor.

Fluorine-18 Labeling: For applications in Positron Emission Tomography (PET) imaging, dibenzothiophene sulfonium (B1226848) salts have been developed as precursors for aromatic ¹⁸F-fluorination. acs.org This methodology could be adapted to prepare ¹⁸F-labeled this compound derivatives for biological tracing studies.

Enzymatic methods have also been explored for functionalization, where a monooxygenase can convert dibenzothiophene into its corresponding sulfoxide (B87167) and sulfone using molecular oxygen. nih.gov Such biocatalytic approaches could potentially be used to create oxidized analogues of this compound. nih.gov

Optimization of Laboratory-Scale Synthetic Pathways for Yield and Purity

Optimizing synthetic pathways is essential to maximize product yield and purity while minimizing reaction times and the formation of byproducts. rsc.org For the multi-step synthesis of this compound, each step can be individually optimized.

Key optimization parameters for the Suzuki-Miyaura cross-coupling step include the choice of palladium catalyst, ligand, base, and solvent system. acs.orgnih.gov For example, screening different phosphine (B1218219) ligands can significantly impact catalyst activity and stability.

For the final cyclization step, such as the intramolecular C-H/C-H coupling, optimization involves screening different palladium salts (e.g., Pd(OAc)₂, Pd(TFA)₂), oxidants (e.g., AgOAc, Cu(OAc)₂, K₂S₂O₈), additives, and solvents (e.g., PivOH, TFA). researchgate.net The goal is to find conditions that promote the desired cyclization over competing side reactions like intermolecular oligomerization.

Table 2: Example of Reaction Condition Screening for Pd-Catalyzed C-H/C-H Cyclization of Diaryl Sulfides This table illustrates a typical optimization process based on findings for DBT synthesis. researchgate.net

| Entry | Catalyst | Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | AgOAc | PivOH | Trace | researchgate.net |

| 2 | Pd(TFA)₂ | AgOAc | PivOH | 65 | mdpi.com |

| 3 | Pd(OAc)₂ | Ag₂CO₃ | PivOH | 78 | researchgate.net |

| 4 | Pd(OAc)₂ | Cu(OAc)₂ | PivOH | 55 | mdpi.com |

| 5 | Pd(OAc)₂ | Ag₂CO₃ | TFA | 42 | researchgate.net |

Following synthesis, purification is critical for obtaining high-purity this compound. The primary method for laboratory-scale purification is column chromatography on silica (B1680970) gel, which separates the desired product from unreacted starting materials, catalyst residues, and byproducts. acs.orgmdpi.com The purity of the final compound is then typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Catalytic Hydrodesulfurization Hds Studies of 2 Butyldibenzothiophene

Advanced Heterogeneous Catalytic Systems for 2-Butyldibenzothiophene Transformation

The development of highly active and selective catalysts is paramount for the efficient removal of refractory sulfur compounds like this compound. Research has focused on various classes of heterogeneous catalysts, each with unique properties tailored for HDS reactions.

Supported Molybdenum and Tungsten Sulfide (B99878) Catalysts (e.g., CoMoS, NiMoS)

The activity of these catalysts is attributed to the "CoMoS" or "NiMoS" phase, where the promoter atoms (Co or Ni) are located at the edges of the MoS2 or WS2 crystallites. au.dk These edge sites are where the catalytic reactions, including C-S bond cleavage and hydrogenation, take place. researchgate.net The choice between Co and Ni as a promoter can significantly influence the catalyst's selectivity towards different reaction pathways. researchgate.netmdpi.com For instance, NiMoS catalysts generally exhibit higher hydrogenation activity compared to CoMoS catalysts, which can be advantageous for the HDS of sterically hindered dibenzothiophenes. researchgate.netmdpi.comnih.gov

The effectiveness of these supported catalysts can be further enhanced by modifying the support material. For example, incorporating ceria (CeO2) into the alumina (B75360) support has been shown to dramatically increase the HDS activity of Ni-Mo-W sulfide catalysts, leading to nearly complete conversion of dibenzothiophene (B1670422) (DBT) and an enhanced hydrogenation function. nih.gov

Table 1: Comparison of CoMoS and NiMoS Catalysts in HDS

| Catalyst Type | Promoter | Key Characteristics | Preferred HDS Pathway for Alkyl-DBTs | Reference |

| CoMoS | Cobalt | Generally lower cost, effective for various sulfur compounds. | Often favors Direct Desulfurization (DDS) for less hindered molecules. | researchgate.netmdpi.com |

| NiMoS | Nickel | Higher hydrogenation (HYD) activity, more effective for sterically hindered compounds. | Predominantly follows the Hydrogenation (HYD) pathway. | researchgate.netmdpi.comnih.gov |

Noble Metal-Based Catalysts for Deep Desulfurization

To achieve the ultra-low sulfur levels required by modern fuel standards (deep desulfurization), noble metal catalysts, such as those based on platinum (Pt), palladium (Pd), rhodium (Rh), and gold (Au), are often employed. catalysis.blogmdpi.com These materials are highly resistant to oxidation and corrosion and exhibit high catalytic activity, particularly for hydrogenation reactions. catalysis.blog

In the context of HDS, noble metal catalysts are often used in a second stage of a two-step process. advancedenergymat.com The initial stage uses conventional CoMoS or NiMoS catalysts for partial desulfurization and hydrogenation. advancedenergymat.com The subsequent deep hydrogenation step over a supported noble metal catalyst, which has improved sulfur tolerance, removes the most refractory sulfur compounds. advancedenergymat.com A significant challenge in catalyst design is developing materials that are highly active for hydrogenation in the presence of sulfur compounds. advancedenergymat.com Ruthenium (Ru) is another noble metal that has shown promise in promoting the activity of catalysts for oxidation reactions. mdpi.com

Nanostructured Catalysts and Metal-Organic Framework (MOF) Derivatives

Recent advancements in materials science have led to the development of nanostructured catalysts and materials derived from metal-organic frameworks (MOFs), offering new possibilities for HDS.

Nanostructured catalysts possess unique properties due to their high surface-area-to-volume ratio and the ability to control their size, shape, and composition. rsc.org These features can lead to a higher density of active sites and enhanced catalytic performance. rsc.orgmdpi.com For instance, unsupported Co(Ni)/MoS2 nanocatalysts, such as nanorods and nanoribbons, have been synthesized and tested for the HDS of dibenzothiophene. researchgate.net These materials have shown that the addition of cobalt as a promoter can significantly enhance the catalytic activity compared to unpromoted MoS2. researchgate.net Nanostructured Pt-alloy electrocatalysts have also been explored for their enhanced activity. rsc.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.govnih.gov Their high surface area, tunable pore size, and well-defined active sites make them promising candidates for catalytic applications. nih.govresearchgate.netmdpi.com While pristine MOFs can sometimes suffer from limited thermal and chemical stability under harsh HDS conditions, their derivatives, obtained through processes like pyrolysis, can overcome these limitations. nih.gov MOF-derived catalysts can retain some of the desirable properties of the parent MOF, such as a porous structure and high surface area, while offering enhanced stability. researchgate.net These materials can serve as precursors for creating single-atom catalysts (SACs) or as supports for catalytically active species. researchgate.netethz.ch

Table 2: Emerging Catalytic Materials for HDS

| Catalyst Class | Key Features | Potential Advantages in HDS | Reference |

| Nanostructured Catalysts | High surface area, controllable size and shape. | Increased number of active sites, enhanced reactivity. | rsc.orgresearchgate.net |

| MOF-Derived Catalysts | High porosity, tunable structure, well-defined active sites. | Uniform distribution of active sites, efficient mass transport. | nih.govresearchgate.netmdpi.com |

Reaction Pathways and Mechanistic Insights in HDS of Alkyl Dibenzothiophenes

The hydrodesulfurization of alkyl-substituted dibenzothiophenes, including this compound, proceeds primarily through two main reaction pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD). nih.gov The dominance of one pathway over the other is influenced by the molecular structure of the sulfur compound, the type of catalyst used, and the reaction conditions.

Direct Desulfurization (DDS) Routes and Steric Hindrance Effects

The Direct Desulfurization (DDS) pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds without prior hydrogenation of the aromatic rings. nih.gov For dibenzothiophene, the DDS route leads to the formation of biphenyl (B1667301). hep.com.cn

However, for alkyl-substituted dibenzothiophenes like this compound, the presence of the alkyl group can create steric hindrance, impeding the adsorption of the sulfur atom onto the active sites of the catalyst. hep.com.cnpsu.edu This is particularly pronounced for compounds with alkyl groups at the 4 and/or 6 positions, which are known to be the most refractory sulfur compounds in petroleum fractions. hep.com.cn The steric hindrance effect makes the DDS pathway less favorable for these molecules. hep.com.cnpsu.edu The reactivity of methylated dibenzothiophenes has been shown to be highly dependent on the position of the methyl groups, with substitution away from the sulfur atom generally increasing the HDS reactivity. psu.edu

Hydrogenation (HYD) Routes and Subsequent C-S Bond Cleavage

The Hydrogenation (HYD) pathway provides an alternative route for the desulfurization of sterically hindered dibenzothiophenes. nih.gov This pathway involves the initial hydrogenation of one or both of the aromatic rings of the dibenzothiophene molecule, followed by the cleavage of the C-S bonds. nih.govhep.com.cn For dibenzothiophene, the HYD pathway proceeds through a tetrahydrodibenzothiophene (B100517) (TH-DBT) intermediate to form cyclohexylbenzene (B7769038). hep.com.cn

For sterically hindered molecules like 4,6-dimethyldibenzothiophene (B75733), the HYD pathway is the predominant route for sulfur removal over conventional CoMo or NiMo based catalysts. hep.com.cn The initial hydrogenation of the aromatic ring helps to alleviate the steric hindrance around the sulfur atom, allowing it to interact more effectively with the catalyst's active sites for subsequent desulfurization. psu.edu NiMoS catalysts, with their superior hydrogenation capabilities, are particularly effective in promoting the HYD pathway for the HDS of these challenging compounds. nih.gov Kinetic studies have shown that the rate of sulfur removal from the partially hydrogenated intermediates of 4,6-dimethyldibenzothiophene is significantly slower than that from the partially hydrogenated dibenzothiophene. nih.gov

Table 3: HDS Reaction Pathways for Alkyl Dibenzothiophenes

| Pathway | Description | Key Intermediate (for DBT) | Favored for | Catalyst Preference | Reference |

| Direct Desulfurization (DDS) | Direct cleavage of C-S bonds. | Biphenyl | Less sterically hindered compounds. | CoMoS | nih.govhep.com.cn |

| Hydrogenation (HYD) | Hydrogenation of aromatic ring(s) followed by C-S bond cleavage. | Tetrahydrodibenzothiophene (TH-DBT) | Sterically hindered compounds (e.g., 4,6-DMDBT). | NiMoS | nih.govhep.com.cn |

Influence of Alkyl Substituents on Adsorption and Reactivity on Catalyst Surfaces

The position and size of alkyl substituents on dibenzothiophene (DBT) molecules significantly impact their adsorption and subsequent reactivity on the surface of HDS catalysts. The presence of alkyl groups, particularly those near the sulfur atom, can create steric hindrance, impeding the interaction of the sulfur atom with the active sites of the catalyst. rsc.orgresearchgate.net

Research indicates that the HDS of alkylated DBTs proceeds through two primary pathways: direct desulfurization (DDS) and hydrogenation (HYD). researchgate.netrsc.org The DDS route involves the direct cleavage of the C-S bonds, while the HYD pathway involves the hydrogenation of one of the aromatic rings prior to C-S bond scission. researchgate.net The nature and position of the alkyl substituent can influence the preference for one pathway over the other. For instance, steric hindrance by alkyl groups at the 4 and 6 positions is known to inhibit the DDS pathway. researchgate.net While the 2-position is less hindering, the bulky butyl group can still affect the orientation of the molecule on the catalyst surface, thereby influencing the relative rates of the DDS and HYD pathways.

Studies on various alkyl-substituted DBTs have shown that reactivity generally decreases with increasing size and branching of the alkyl group, especially when located near the sulfur atom. rsc.orgtandfonline.com This is attributed to increased steric hindrance, which limits the access of the sulfur atom to the catalyst's active sites. rsc.orgpsu.edu

Table 1: Relative HDS Reactivities of Selected Methylated Dibenzothiophenes Compared to Dibenzothiophene (DBT) This table illustrates the impact of the position of methyl substituents on the HDS reactivity relative to unsubstituted DBT. A value less than 1 indicates lower reactivity, while a value greater than 1 indicates higher reactivity.

| Compound | Relative Reactivity (k methylated DBT / k DBT) |

| 4,6-dimethyldibenzothiophene | 0.1 |

| 4-methyldibenzothiophene | 0.2 |

| 3,7-dimethyldibenzothiophene | 1.5 |

| 2,8-dimethyldibenzothiophene | 2.6 |

| Data sourced from Pennsylvania State University College of Earth and Mineral Sciences. psu.edu |

Kinetic Studies and Modeling of this compound Conversion Rates

Kinetic studies are essential for understanding the reaction rates and mechanisms of HDS and for designing and optimizing industrial reactors. The conversion of this compound, like other organosulfur compounds, is often modeled using power-law or Langmuir-Hinshelwood rate equations.

A study on the HDS of DBT and 4,6-dimethyldibenzothiophene (4,6-DMDBT) over a CoMoP/Al₂O₃ catalyst found that a global power-law model provided a good fit for the experimental data. jbth.com.br The reaction order with respect to hydrogen was determined to be 0 for DBT and 1 for 4,6-DMDBT, highlighting how the substituent can alter the reaction kinetics. jbth.com.br For this compound, it is expected that the kinetics would also be influenced by the butyl group, likely exhibiting a reaction order and activation energy that differ from both unsubstituted DBT and more hindered compounds like 4,6-DMDBT.

Kinetic models often need to account for the competitive adsorption of different sulfur compounds present in a real feed. tue.nl The presence of other sulfur species, as well as nitrogen-containing compounds, can inhibit the HDS of this compound by competing for the same active sites on the catalyst. researchgate.netethz.ch

The development of accurate kinetic models for the HDS of specific refractory compounds like this compound is crucial for predicting catalyst performance and for optimizing process conditions such as temperature, pressure, and space velocity to achieve desired desulfurization levels. google.comresearchgate.net

Catalyst Performance and Durability under Simulated Industrial Conditions

The performance and durability of HDS catalysts are critical factors in the economic viability of the deep desulfurization process. Catalysts are typically evaluated for their activity, selectivity, and stability over extended periods under conditions that mimic those in an industrial reactor.

Catalyst deactivation is a major challenge in HDS processes and can occur through several mechanisms, with coking being one of the most significant. Coke is a carbonaceous deposit that forms on the catalyst surface, blocking active sites and pores, which leads to a decline in catalytic activity. chemrxiv.org The precursors to coke are often large, polycyclic aromatic hydrocarbons that can be formed during the HDS reaction itself.

The structure of the sulfur compound being processed can influence the rate and nature of coke formation. While specific studies on coking during this compound HDS are not widely available, research on related compounds suggests that the reaction intermediates and products of the HYD pathway can be potential coke precursors.

Another deactivation mechanism is the poisoning of the catalyst by other components in the feed, such as nitrogen compounds, which can strongly adsorb on the active sites. ethz.ch The loss of active metals through leaching can also contribute to a decrease in catalyst performance over time. hnu.edu.cn

To counteract catalyst deactivation, various strategies for regeneration and stability enhancement are employed. Catalyst regeneration typically involves a controlled burn-off of the accumulated coke in the presence of a dilute oxygen stream to restore the catalyst's activity. rsc.org The effectiveness of this process depends on the nature of the coke and the thermal stability of the catalyst.

Enhancing catalyst stability can be achieved through several approaches. One method is to modify the catalyst support material. For example, using supports with optimized porosity and acidity can improve the dispersion of the active metal phases and enhance resistance to coking. mdpi.comacs.org The addition of promoters, such as phosphorus, to CoMo or NiMo catalysts can also improve their activity and stability. acs.org

Developing catalysts with a higher hydrogenation activity can also be a strategy to improve the HDS of sterically hindered compounds like this compound. By promoting the HYD pathway, the sulfur atom becomes more accessible for removal. mdpi.com Furthermore, research into novel catalyst formulations, including those based on zeolites and other mesoporous materials, aims to create more active, selective, and durable catalysts for deep HDS. mdpi.comacs.org

Oxidative and Adsorptive Desulfurization of 2 Butyldibenzothiophene

Oxidative Desulfurization (ODS) Systems for 2-Butyldibenzothiophene

Oxidative desulfurization is a two-step process that involves the oxidation of sulfur-containing compounds to their corresponding sulfoxides or sulfones, followed by their removal through extraction or adsorption. mdpi.com This method is particularly effective for refractory compounds like dibenzothiophene (B1670422) and its derivatives. cetjournal.itrsc.org

Peroxide-Based Oxidants and Their Activation

Hydrogen peroxide (H₂O₂) is a commonly favored oxidant in ODS due to its cost-effectiveness, ready availability, and environmentally benign nature, with water being its primary byproduct. cetjournal.itmdpi.com However, the activation of H₂O₂ often requires a catalyst to enhance its oxidative power. dicp.ac.cn The combination of hydrogen peroxide with acids like acetic acid or formic acid creates a potent oxidizing system. mdpi.com For instance, a mixture of H₂O₂ and formic acid can generate performic acid, which effectively oxidizes dibenzothiophene (DBT) to its sulfone. nih.gov

Other peroxide-based oxidants include tert-butyl hydroperoxide (TBHP). csic.esmdpi.com The choice of oxidant and its activation method can significantly influence the reaction conditions and efficiency. For example, using peroxides as the oxidizing agent at mild temperatures, typically between 30°C and 40°C, can lead to the formation of both sulfoxides and sulfones. google.com

Heterogeneous and Homogeneous Catalysts for ODS (e.g., Polyoxometalates, Ionic Liquids)

Both heterogeneous and homogeneous catalysts are employed to facilitate the oxidation of this compound.

Homogeneous Catalysts:

Polyoxometalates (POMs): These are metal-oxygen cluster anions that have shown high catalytic activity in ODS. For example, a zinc-substituted Keggin-type phosphotungstate, (TBA)₅[PW₁₁ZnO₃₉]·nH₂O, has demonstrated elevated catalytic activity for the oxidation of dibenzothiophene using H₂O₂ as the oxidant. espublisher.com Heteropolyacids (HPAs) like phosphotungstic acid (HPW) are also highly effective, especially in mixing-assisted ODS, with some studies reporting sulfur conversion rates of 82% and higher. cetjournal.it

Ionic Liquids (ILs): Ionic liquids can act as both catalysts and extraction solvents. While an ionic liquid like [HMIm]BF₄ alone may only remove a small percentage of sulfur, its effectiveness dramatically increases in the presence of hydrogen peroxide, achieving up to 93% sulfur removal at 90°C. csic.es

Heterogeneous Catalysts:

Metal Oxides: Various metal oxides have been investigated for ODS. Methyltrioxorhenium (MTO) has shown interesting catalytic properties with H₂O₂. dicp.ac.cn Composite catalysts such as Ni/Al-TiO₂ and Ni/Al-ZnO have achieved very high conversion rates (99.88% and 99.90%, respectively) for dibenzothiophene. sciencetechindonesia.com Molybdenum oxide-based catalysts, often supported on materials like mesoporous silica (B1680970), are also widely studied due to their excellent catalytic performance. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs are porous materials that can be tailored for catalytic applications. For instance, UiO-66(Zr) has been used as a heterogeneous catalyst in the ODS of diesel, with its performance linked to its crystallinity and the presence of linker defects. mdpi.com

Photoinduced Thia-Baeyer-Villiger Oxidation of Dibenzothiophene Derivatives

A novel approach to the oxidation of dibenzothiophene derivatives involves a photoinduced thia-Baeyer-Villiger type oxidation. nih.govresearchgate.net This reaction, when catalyzed by an iron porphyrin complex under UV irradiation in the presence of tert-butyl hydroperoxide (t-BuOOH), can generate sulfinic esters from dibenzothiophene derivatives in high yields. nih.govresearchgate.net This process represents a mild and selective method for the functionalization of sulfur compounds. nih.gov The proposed mechanism starts with the initial oxidation of the sulfide (B99878) (DBT) to a sulfoxide (B87167) (DBTO). researchgate.net

Adsorptive Desulfurization (ADS) for Selective Removal of this compound

Adsorptive desulfurization is considered one of the most promising techniques for achieving ultra-low sulfur levels in fuels, particularly after initial HDS treatment. ikm.org.myjournaljsrr.comqscience.com This method relies on the use of solid adsorbents to selectively remove sulfur compounds from the fuel stream.

Design and Synthesis of Adsorbent Materials (e.g., Metal Oxides, Activated Carbons, MOFs)

The effectiveness of ADS is highly dependent on the properties of the adsorbent material.

Metal Oxides: Composites like FeOOH anchored on reduced graphene oxide (rGO) have shown ultra-high adsorption capacity for DBT, reaching approximately 989 mg/g with a removal efficiency of 98.9%. ekb.eg The enhanced surface area and pore volume of such composites contribute to their high performance. ekb.eg

Activated Carbons (AC): Activated carbon is a widely used adsorbent due to its large surface area and porous structure. ekb.egatlantis-press.com Chemical modification of activated carbon, for instance with nitric acid, can enhance its adsorption capacity for DBT. ikm.org.my Carbons derived from waste materials, such as rubber tires, have also been successfully used for the adsorptive removal of dibenzothiophene. qscience.com

Metal-Organic Frameworks (MOFs): MOFs are highly porous materials with tunable structures, making them excellent candidates for adsorption. researchgate.net Their large surface area and the ability to introduce functional groups allow for targeted adsorption of specific molecules. researchgate.net The adsorption mechanism in MOFs often involves hydrogen bonding. researchgate.net

Zeolites: Zeolites are another class of porous materials known for their significant efficiency in adsorptive desulfurization due to their extensive surface area and customizable adsorption properties. nih.gov

Adsorption Mechanisms and Selectivity Studies

The removal of sulfur compounds via adsorption involves several mechanisms, including:

Pore Filling: The porous structure of adsorbents allows for the physical trapping of molecules within their pores. researchgate.net

Ion Exchange: This mechanism involves the exchange of ions between the adsorbent surface and the adsorbate. nih.gov For example, the removal of heavy metals by some biochars is attributed to the exchange of cations. nih.gov

Electrostatic Interaction: Electrostatic attraction between the charged surface of the adsorbent and the target molecule can play a significant role in adsorption. nih.gov

Surface Complexation: The formation of complexes between the adsorbate and functional groups on the adsorbent's surface is another key mechanism. nih.gov

Hydrogen Bonding: This is a major mechanism in the adsorption of organic pollutants by MOFs, where the MOF can act as a hydrogen bond donor. researchgate.net

The selectivity of an adsorbent for a particular sulfur compound is crucial. Studies have shown that the adsorption of thiophenic compounds on activated carbon follows the order of dibenzothiophene > benzothiophene (B83047) > thiophene (B33073), indicating a higher affinity for larger, more complex sulfur molecules. qscience.com The adsorption process is often analyzed using kinetic models, such as the pseudo-first-order and pseudo-second-order models, to understand the rate of adsorption. ikm.org.my For instance, the adsorption of DBT on modified activated carbon has been found to follow a pseudo-first-order kinetic model. ikm.org.my Isotherm models like Langmuir and Freundlich are used to describe the equilibrium of adsorption. qscience.com

Interactive Data Table: Adsorption Capacities of Various Adsorbents for Dibenzothiophene (DBT)

Interactive Data Table: ODS Catalyst Performance for Dibenzothiophene (DBT) Conversion

Regeneration and Reusability of Adsorbent Materials

The economic viability and environmental sustainability of adsorptive desulfurization processes are critically dependent on the ability to regenerate and reuse the adsorbent materials. An ideal adsorbent should not only exhibit high selectivity and capacity for sulfur compounds like this compound but also maintain its performance over numerous adsorption-desorption cycles. The regeneration process aims to remove the adsorbed sulfur compounds, thereby restoring the adsorbent's capacity for subsequent use. The primary methods for regeneration include thermal treatment and solvent washing.

It is important to note that specific research on the regeneration of adsorbents for this compound is limited. Therefore, the following discussion is based on findings for structurally similar and highly refractory sulfur compounds, such as dibenzothiophene (DBT) and its alkylated derivatives like 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) and 4-ethyl-6-methyl dibenzothiophene.

Thermal Regeneration

Thermal regeneration involves heating the spent adsorbent to a temperature sufficient to desorb the adsorbed sulfur compounds. This method's effectiveness is contingent on the thermal stability of both the adsorbent and the adsorbate. For some adsorbents, high temperatures can lead to the decomposition of their structural integrity or the deactivation of active sites.

For instance, a study on an alkaline alumina (B75360) adsorbent demonstrated stable regeneration by heating with nitrogen at 90°C. cdnsciencepub.com This relatively mild condition was sufficient to restore the adsorbent's capacity for removing various sulfides, including dibenzothiophene. cdnsciencepub.com In another case, an adsorbent was regenerated by treatment with hydrogen gas at a significantly higher temperature of 500°C for 1-2 hours, which allowed for the complete recovery of its adsorption performance for compounds like 4-ethyl-6-methyl dibenzothiophene. researchgate.net

However, thermal regeneration is not always completely effective. For example, with Basolite C300 (a type of metal-organic framework), only partial regeneration was achieved at 200°C for the removal of benzothiophene, dibenzothiophene, and 4,6-dimethyldibenzothiophene.

Solvent Washing

Solvent washing is another widely employed regeneration technique, where a suitable solvent is used to elute the adsorbed sulfur compounds from the spent adsorbent. The choice of solvent is crucial and depends on the polarity of the sulfur compound and the nature of the adsorbent.

Toluene (B28343) has been shown to be an effective solvent for regenerating activated carbon-based adsorbents. In one study, washing the spent adsorbent with toluene allowed for its reuse for multiple cycles without a significant loss in efficiency. unesp.br For the regeneration of activated carbons prepared from various sources, a process involving stirring with toluene at room temperature followed by drying at 100°C was employed. semanticscholar.org Similarly, a mixture of methanol (B129727) and toluene has been used to regenerate transition metal oxides supported on activated carbon after the adsorption of 4,6-DMDBT. researchgate.net

The reusability of adsorbents after solvent regeneration has been a key area of investigation. For example, a tri-(s-triazine)-based porous organic polymer (MT-POP) used for dibenzothiophene removal was successfully regenerated and reused for several cycles. acs.org

Reusability and Performance Over Multiple Cycles

The ultimate measure of a regeneration strategy's success is the adsorbent's sustained performance over repeated cycles. Several studies have quantified the reusability of different adsorbent materials.

For a bimetal-exchanged mesoporous Y zeolite (meso-NiCe), the adsorption capacity for dibenzothiophene showed minimal decrease after two regeneration cycles using a thermal method. researchgate.net Similarly, a catalyst composed of layered double hydroxide (B78521) modified polyoxometalate (ZnAl-PW) retained a high conversion rate for dibenzothiophene after three cycles of oxidative desulfurization and regeneration. semanticscholar.org

The following tables present data on the regeneration and reusability of various adsorbents for the removal of dibenzothiophene and its derivatives.

Table 1: Regeneration and Reusability of Various Adsorbents for Dibenzothiophene (DBT) Removal

| Adsorbent | Regeneration Method | Number of Cycles | Desulfurization Efficiency/Capacity Retention | Reference |

| ZnAl-PW Catalyst | Oxidative desulfurization | 3 | 86.38% conversion | semanticscholar.org |

| meso-NiCe Y Zeolite | Thermal | 2 | Negligible decrease in capacity | researchgate.net |

| Tin-impregnated Activated Charcoal | Solvent washing (Toluene) | 5 | Reusable without losing efficiency | unesp.br |

| MT-POP | Adsorption-desorption | - | Reusable for further cycles | acs.org |

| Coal-tar derived Carbon | - | 3 | 91% of initial capacity after 3rd use | mdpi.com |

Table 2: Performance of Regenerated Adsorbents for Alkylated Dibenzothiophenes

| Adsorbent | Sulfur Compound | Regeneration Method | Number of Cycles | Performance | Reference |

| Ni-based Adsorbent | 4-ethyl-6-methyl dibenzothiophene | H₂ at 500°C | 2 | Adsorption performance completely regained | researchgate.net |

| CuCeSAY Y Zeolite | 4,6-dimethyldibenzothiophene | - | 2 | Adsorption capacity remained close to 50 mL/g | researchgate.net |

Biodesulfurization Bds and Biotransformation of 2 Butyldibenzothiophene

Microbial Strains and Consortia Exhibiting 2-Butyldibenzothiophene Biotransformation

A variety of microorganisms have been identified with the capability to desulfurize dibenzothiophene (B1670422) (DBT) and its alkylated derivatives. While much of the research has focused on DBT as a model compound, several studies have demonstrated the biotransformation of alkylated dibenzothiophenes, providing insight into the microbial degradation of this compound.

The genus Rhodococcus is preeminent among bacteria known to utilize the "4S" pathway for the desulfurization of dibenzothiophenic compounds. Rhodococcus erythropolis IGTS8 is a model organism in this field and has been shown to desulfurize a range of alkylated dibenzothiophenes. nih.govmdpi.com Strains such as Rhodococcus erythropolis I-19, a genetically modified organism, have demonstrated enhanced desulfurization rates for these more complex substrates. nih.gov

Research has shown that the rate of biodesulfurization generally decreases with increasing alkylation of the dibenzothiophene molecule. nih.gov For instance, a study using Rhodococcus erythropolis I-19 found that the initial desulfurization rate for a mixture of alkylated dibenzothiophenes was lower than that for unsubstituted DBT. nih.gov The biotransformation of C4-DBTs, which would include this compound, has been observed, although at a slower rate compared to less substituted compounds like DBT and C1-DBTs. nih.gov This suggests that while Rhodococcus species are capable of transforming this compound, the butyl group likely presents a steric hindrance to the enzymatic machinery.

Other genera capable of utilizing the 4S pathway include Gordonia, Pseudomonas, Mycobacterium, and Bacillus, although their efficacy with highly alkylated substrates like this compound is less characterized than that of Rhodococcus. mdpi.comnih.gov

Interactive Table: Microbial strains capable of desulfurizing alkylated dibenzothiophenes via the 4S pathway.

| Microorganism | Key Findings Related to Alkylated Dibenzothiophenes | Reference |

|---|---|---|

| Rhodococcus erythropolis IGTS8 | Model organism for the 4S pathway; demonstrates activity on various alkylated DBTs. | mdpi.com |

| Rhodococcus erythropolis I-19 | Genetically modified strain with multiple copies of dsz genes, showing enhanced desulfurization of a mixture of C1-C5 alkylated DBTs. | nih.gov |

| Rhodococcus erythropolis KA2-5-1 | Able to desulfurize DBT and alkylated DBTs. Genetic modification has been shown to improve its activity. | tandfonline.com |

| Gordonia sp. | Another genus known to possess the 4S pathway and desulfurize organosulfur compounds. | nih.gov |

While the "4S" pathway is the most studied for its sulfur-specific removal, other microbial metabolic routes for the degradation of dibenzothiophenes exist. These alternative pathways, however, often involve the cleavage of the carbon skeleton of the molecule, which is undesirable for fuel applications as it reduces the calorific value.

One such alternative is the "Kodama pathway," which involves the initial dioxygenation of one of the aromatic rings, leading to ring cleavage and eventual mineralization of the compound. nih.gov This pathway has been observed in some Pseudomonas species for the degradation of DBT. nih.gov However, the applicability of the Kodama pathway and other ring-destructive pathways to the degradation of this compound is not well-documented. The steric hindrance posed by the butyl group may also limit the efficacy of the enzymes involved in these alternative pathways.

Another theoretical approach to biodegradation could involve the initial oxidation of the butyl side chain. While this has been observed for other alkylated aromatic compounds, specific studies on this compound are lacking. The focus of biodesulfurization research has predominantly been on the sulfur-specific "4S" pathway due to its industrial relevance in preserving the fuel's energy content.

Enzymatic Mechanisms and Identification of Key Biocatalysts for C-S Bond Cleavage

The "4S" pathway is a four-step enzymatic cascade that converts dibenzothiophene to 2-hydroxybiphenyl (2-HBP) and sulfite. The key enzymes are encoded by the dsz operon.

The enzymatic sequence of the 4S pathway is as follows:

DszC (Dibenzothiophene monooxygenase): This enzyme, in conjunction with the flavin reductase DszD, catalyzes the sequential oxidation of the sulfur atom in dibenzothiophene to dibenzothiophene sulfoxide (B87167) (DBTO) and then to dibenzothiophene sulfone (DBTO2). nih.gov

DszA (Dibenzothiophene sulfone monooxygenase): Also supported by DszD, this enzyme hydroxylates one of the carbon atoms adjacent to the sulfone group, leading to the cleavage of a C-S bond and the formation of 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS). nih.gov

DszB (HPBS desulfinase): This enzyme catalyzes the final step, cleaving the remaining C-S bond in HPBS to produce 2-hydroxybiphenyl (2-HBP) and releasing the sulfur as sulfite. nih.gov

DszD (Flavin reductase): This enzyme is crucial for providing the reduced flavin mononucleotide (FMNH2) required by the monooxygenases DszA and DszC. nih.gov

The activity of these enzymes is influenced by the structure of the substrate. For alkylated dibenzothiophenes like this compound, the presence of the alkyl group can sterically hinder the access of the substrate to the active site of the enzymes, particularly DszC. This is a primary reason for the observed decrease in desulfurization rates for more highly alkylated compounds. nih.gov

Interactive Table: Enzymes of the 4S Pathway and their Functions.

| Enzyme | Gene | Function in the 4S Pathway | Substrate | Product |

|---|---|---|---|---|

| Dibenzothiophene monooxygenase | dszC | Stepwise oxidation of the sulfur atom. | Dibenzothiophene (DBT) -> Dibenzothiophene sulfoxide (DBTO) | Dibenzothiophene sulfoxide (DBTO) -> Dibenzothiophene sulfone (DBTO2) |

| Dibenzothiophene sulfone monooxygenase | dszA | Cleavage of one C-S bond. | Dibenzothiophene sulfone (DBTO2) | 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS) |

| HPBS desulfinase | dszB | Cleavage of the second C-S bond. | 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS) | 2-hydroxybiphenyl (2-HBP) + Sulfite |

| Flavin reductase | dszD | Provides reduced flavin for DszA and DszC. | FMN + NADH | FMNH2 + NAD+ |

To overcome the limitations of the native 4S pathway for desulfurizing alkylated dibenzothiophenes, significant research has focused on genetic engineering and directed evolution of the dsz enzymes. Strategies include:

Promoter Engineering: Placing the dsz operon under the control of stronger, constitutive promoters can enhance the expression of the desulfurization enzymes. nih.gov

Directed Evolution: This involves creating libraries of mutant enzymes and screening for variants with improved activity or altered substrate specificity. For alkylated dibenzothiophenes, the goal is to evolve DszC and DszA variants with active sites that can better accommodate the bulkier substrates. While this has shown promise for other industrial enzymes, its application specifically to enhance the activity towards this compound is an area of ongoing research.

These genetic modifications have demonstrated the potential to create biocatalysts with significantly improved performance for the desulfurization of recalcitrant organosulfur compounds found in fossil fuels. nih.gov

Bioreactor Design and Process Optimization for this compound Biodesulfurization

The practical application of biodesulfurization requires the development of efficient bioreactor systems and the optimization of process parameters. The biphasic nature of the reaction, with the organosulfur compounds in an oil phase and the microbial biocatalyst in an aqueous phase, presents challenges for mass transfer.

Common bioreactor configurations for biodesulfurization include:

Stirred-Tank Bioreactors: These provide good mixing and aeration but can cause high shear stress on the microbial cells.

Bubble Column Bioreactors: These offer good oxygen transfer with lower shear stress compared to stirred-tank reactors and have been successfully used for the biodesulfurization of DBT and its alkylated derivatives. mdpi.com

Packed-Bed Bioreactors: Immobilizing the microbial cells on a solid support can increase cell density and stability, potentially leading to higher volumetric productivity. nih.govresearchgate.net

Process optimization involves several key parameters:

Biocatalyst Concentration: Higher cell densities can lead to faster desulfurization rates, but there can be an optimal concentration beyond which mass transfer limitations become significant. mdpi.com

Oil-to-Water Ratio: The volumetric ratio of the oil and aqueous phases affects the interfacial area for substrate transfer.

Oxygen Supply: The monooxygenase reactions of the 4S pathway are oxygen-dependent, making efficient oxygen transfer crucial.

Temperature and pH: These need to be maintained at optimal levels for the specific microbial strain being used. For mesophilic organisms like Rhodococcus erythropolis, this is typically around 30°C and a neutral pH. mdpi.com

Studies have shown that for alkylated dibenzothiophenes, the desulfurization efficiency decreases with an increase in the carbon number of the alkyl substituents. researchgate.net Therefore, process conditions for the biodesulfurization of fuels containing this compound would likely require higher biocatalyst concentrations or longer residence times compared to the treatment of fuels with less substituted thiophenes.

Two-Phase Systems for Enhanced Substrate Availability

A significant challenge in the biodesulfurization of hydrophobic compounds like this compound is their low solubility in aqueous media, which limits their availability to microbial cells. To overcome this mass transfer limitation, two-phase, or biphasic, systems are commonly employed. These systems consist of an aqueous phase containing the microbial biocatalyst and an organic phase (such as a model oil or actual diesel) in which the organosulfur substrate is dissolved.

The use of a biphasic system can significantly enhance the efficiency of the biodesulfurization process. Research on the model bacterium Rhodococcus erythropolis has demonstrated that the maximum specific desulfurization activity is notably higher in biphasic organic-aqueous systems compared to purely aqueous environments. For instance, when processing dibenzothiophene, the activity of Rhodococcus erythropolis SHT87 was measured to be 0.47 µmol 2-HBP min⁻¹ (g dry cell)⁻¹ in a biphasic system, compared to 0.36 µmol 2-HBP min⁻¹ (g dry cell)⁻¹ in an aqueous one. nih.govresearchgate.net

The ratio of the organic phase to the aqueous phase, known as the organic fraction percentage (OFP), is a critical parameter. Studies on various alkylated dibenzothiophenes with Rhodococcus erythropolis IGTS8 have shown that the biocatalyst performs optimally at an OFP of 50% v/v. mdpi.comresearchgate.net This ratio provides a balance between sufficient substrate availability and minimizing potential solvent toxicity to the microorganisms. The effective mixing of the two phases is also crucial to maximize the interfacial area where substrate transfer occurs. mdpi.com

Table 1: Comparison of Specific Desulfurization Activity in Different Systems

| System Type | Biocatalyst | Substrate | Specific Activity (µmol product min⁻¹ (g dry cell)⁻¹) | Reference |

|---|---|---|---|---|

| Aqueous | Rhodococcus erythropolis SHT87 | Dibenzothiophene | 0.36 | nih.gov |

| Biphasic (Organic-Aqueous) | Rhodococcus erythropolis SHT87 | Dibenzothiophene | 0.47 | nih.gov |

Factors Influencing Biocatalyst Activity and Inhibition (e.g., Product Accumulation)

The efficiency of the biodesulfurization of this compound is influenced by several factors, most notably the structure of the substrate itself and the accumulation of the final metabolic product, which can cause significant inhibition.

Substrate Structure: The rate of biodesulfurization is highly dependent on the degree of alkyl substitution on the dibenzothiophene molecule. Generally, an increase in the number or length of alkyl groups decreases the reactivity and efficiency of the desulfurization enzymes. mdpi.comnih.gov Studies using Rhodococcus erythropolis I-19 showed a preferential desulfurization of DBT and C1-DBTs over more highly alkylated derivatives. nih.gov This suggests that the desulfurization rate for this compound would be lower than that of the parent compound, dibenzothiophene. This phenomenon is attributed to steric hindrance at the active site of the desulfurization enzymes and potentially lower affinity for bulkier substrates. nih.gov

Product Inhibition: A major obstacle in the commercial application of biodesulfurization is the inhibition of the biocatalyst by the accumulation of the end product. nih.gov In the case of DBT, the final product is 2-hydroxybiphenyl (HBP). For this compound, the corresponding product would be 2-hydroxy-butylbiphenyl. This end product has been shown to be inhibitory to the key enzymes of the 4S pathway (DszA, DszB, and DszC). mdpi.comnih.gov The accumulation of the hydroxylated product within the cell's cytoplasm is a primary reason for the reduction in biocatalyst activity over time. nih.gov

Detailed dose-response experiments have quantified the inhibitory effect of HBP on the enzymes from Rhodococcus erythropolis IGTS8. The concentrations of HBP that led to a 50% reduction in enzyme activity (IC50) were determined to be quite low, indicating a potent inhibitory effect. nih.govnih.gov This feedback inhibition is considered a significant bottleneck in the process. nih.govfrontiersin.org Strategies to mitigate this issue, such as optimizing the oil/aqueous phase ratio to partition the inhibitory product into the organic phase or using strains capable of degrading the product, are areas of active research. frontiersin.org

Table 2: Inhibitory Concentration (IC50) of 2-Hydroxybiphenyl (HBP) on Desulfurization Enzymes

| Enzyme | Biocatalyst Source | IC50 of HBP (µM) | Reference |

|---|---|---|---|

| DszA (DBT-sulfone monooxygenase) | Rhodococcus erythropolis IGTS8 | 60 ± 5 | nih.govnih.gov |

| DszB (2-hydroxybiphenyl sulfinate desulfinase) | Rhodococcus erythropolis IGTS8 | 110 ± 10 | nih.govnih.gov |

| DszC (DBT monooxygenase) | Rhodococcus erythropolis IGTS8 | 50 ± 5 | nih.govnih.gov |

Advanced Analytical and Spectroscopic Characterization of 2 Butyldibenzothiophene in Research

Chromatographic Techniques for Separation and Quantification in Complex Research Matrices

Chromatographic methods are fundamental in isolating 2-butyldibenzothiophene from complex mixtures and accurately determining its concentration. The choice of technique is often dictated by the sample matrix and the specific research question.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. waters.com In the context of petroleum analysis, GC-MS can separate various alkylated dibenzothiophene (B1670422) isomers, which is critical as their properties and reactivity can differ significantly. nih.gov The retention time in the gas chromatograph provides separation, while the mass spectrometer offers identification based on the mass-to-charge ratio of the fragmented ions. shimadzu.ch

Metabolite profiling, particularly in studies of biodesulfurization, heavily relies on GC-MS to identify and quantify the products of microbial action on this compound. researchgate.net For instance, the degradation of dibenzothiophene and its alkylated derivatives by microorganisms can be monitored by tracking the disappearance of the parent compound and the appearance of hydroxylated biphenyls. ajol.info To enhance volatility for GC analysis, derivatization techniques, such as trimethylsilylation, are often employed for polar metabolites. pharmahealthsciences.net

Table 1: Illustrative GC-MS Parameters for Alkylated Dibenzothiophene Analysis

| Parameter | Value/Description | Reference |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) | ajol.info |

| Injector Temperature | 250-300 °C | google.com |

| Oven Program | Initial temp. 40-100 °C, ramped to 300-320 °C | google.com |

| Carrier Gas | Helium | google.com |

| Detector | Mass Spectrometer (Electron Impact Ionization) | nih.gov |

| Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity | nih.gov |

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. shimadzu.ch For aromatic compounds like this compound, reversed-phase HPLC with a C18 column is commonly used. mdpi.com

Advanced detectors significantly enhance the selectivity and sensitivity of HPLC analysis.

Fluorescence Detection (FLD) : Many polycyclic aromatic compounds, including dibenzothiophenes, are naturally fluorescent. ajol.info This property allows for highly sensitive and selective detection using an FLD, which excites the sample at a specific wavelength and measures the emitted light at a longer wavelength. ca.govdocbrown.info This is particularly useful for trace analysis in complex environmental or biological samples. pdx.edunih.gov

UV-Vis Diode Array Detection (DAD) : A DAD, also known as a photodiode array (PDA) detector, acquires the entire UV-Vis spectrum for each point in the chromatogram. osti.govresearchgate.netchemicalbook.com This provides not only quantitative information but also spectral data that can aid in compound identification and peak purity assessment. libretexts.orgresearchgate.net

Table 2: Example HPLC Conditions for Dibenzothiophene Analysis

| Parameter | Value/Description | Reference |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Acetonitrile:Water gradient | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.comnih.gov |

| Fluorescence Detector | Excitation: ~230-280 nm, Emission: ~330-380 nm (Typical for DBTs) | pharmahealthsciences.net |

| UV-Vis DAD | 190-400 nm | osti.gov |

Note: The specific excitation and emission wavelengths for this compound would need to be determined experimentally.

For exceptionally complex samples like crude oil, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. google.comresearchgate.netjyu.fi In GCxGC, two columns with different stationary phases are coupled in series. researchgate.net The effluent from the first column is trapped and then rapidly re-injected onto the second, short column for a fast separation. google.comresearchgate.net This results in a two-dimensional chromatogram with structured elution patterns, where compounds of similar chemical classes group together, facilitating identification. arabjchem.orgoup.com When coupled with a sulfur-selective detector like a sulfur chemiluminescence detector (SCD), GCxGC-SCD is a premier technique for detailed sulfur speciation in petroleum fractions, allowing for the separation and quantification of various benzothiophenes and dibenzothiophenes. arabjchem.orgoup.comresearchgate.netnih.gov

Effective sample preparation is crucial for the successful analysis of this compound, especially in complex matrices like crude oil and environmental samples, to remove interferences and concentrate the analyte. researchgate.net

Crude Oil : Sample preparation often involves dilution with an organic solvent. oregonstate.edu For more detailed analysis, fractionation is employed. Solid-phase extraction (SPE) can be used to separate aliphatic, aromatic, and polar fractions. researchgate.net Microwave-assisted digestion is a modern alternative to traditional ashing methods for elemental analysis, though less common for intact compound analysis. acs.orglibretexts.org

Environmental Samples : For water samples, liquid-liquid extraction (LLE) or SPE are common methods to extract and concentrate organic compounds. pdx.edu For soil and sediment, extraction with a suitable organic solvent is performed, often followed by a clean-up step using column chromatography (e.g., silica gel) to remove interfering compounds. allenpress.com The choice of extraction and clean-up method is critical to avoid the loss of volatile analytes and ensure accurate quantification. thermofisher.com

Advanced Spectroscopic Methods for Elucidating Reaction Intermediates and Mechanisms

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for identifying transient species formed during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. researchgate.net

¹H and ¹³C NMR : Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to confirm the structure of synthesized or isolated this compound. The ¹H NMR spectrum provides information on the number and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the different carbon environments in the molecule. berkeley.edu The chemical shifts, splitting patterns (multiplicity), and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for an unambiguous assignment of the structure. chemicalbook.com Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in assigning complex spectra. tajhizkala.ir

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dibenzothiophene (Parent Compound)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| C1, C9 | 8.15 | 122.9 | chemicalbook.com |

| C2, C8 | 7.45 | 124.3 | chemicalbook.com |

| C3, C7 | 7.45 | 126.7 | chemicalbook.com |

| C4, C6 | 7.85 | 121.5 | chemicalbook.com |

| C4a, C5a | - | 139.4 | osti.gov |

| C9a, C9b | - | 135.5 | osti.gov |

Note: This table shows data for the parent dibenzothiophene molecule in CDCl₃. The presence of a butyl group at the 2-position would alter these chemical shifts. The aromatic protons and carbons near the butyl group would be most affected, and additional signals for the butyl group's protons and carbons would appear in the aliphatic region of the spectra.

³³S NMR : Sulfur-33 (³³S) NMR is a specialized technique that can directly probe the chemical environment of the sulfur atom. researchgate.net However, its application is often limited by the low natural abundance (0.75%) and the large quadrupole moment of the ³³S nucleus, which can lead to very broad signals. For organosulfur compounds with lower symmetry, such as sulfides, the lines are generally much broader than for highly symmetric species like the sulfate (B86663) ion. oup.com Despite these challenges, ³³S NMR can provide unique structural information, particularly for studying reaction mechanisms where the sulfur atom is directly involved. High-field spectrometers and isotopic enrichment can help overcome some of the limitations. researchgate.netresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of Catalysts and Adsorbents

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. cnrs.frwikipedia.org In the study of this compound, XPS is invaluable for analyzing the surfaces of catalysts and adsorbents involved in hydrodesulfurization (HDS) processes.

Research Findings:

When this compound interacts with a catalyst surface, such as those based on CoMo or NiMo, XPS can provide detailed information about the chemical changes occurring. researchgate.net For instance, analysis of the S 2p, C 1s, and relevant metal (e.g., Mo 3d, Co 2p, Ni 2p) core level spectra can reveal the nature of the adsorbed sulfur species and the oxidation states of the catalytic metals. cnrs.fr

Studies utilizing XPS have demonstrated that the interaction of sulfur compounds like this compound can lead to changes in the electronic environment of the catalyst's active sites. mdpi.com By comparing the binding energies of the elements before and after exposure to this compound, researchers can infer the mechanism of sulfur adsorption and the initial steps of the desulfurization reaction. For example, a shift in the binding energy of the metal core levels can indicate electron transfer between the sulfur atom of the dibenzothiophene and the metal atoms of the catalyst. mdpi.com Furthermore, XPS can be used to characterize the dispersion of the active catalytic phases on the support material, which is a critical factor for catalytic activity. researchgate.net

| Element/Orbital | Typical Binding Energy (eV) Before Adsorption | Binding Energy (eV) After Adsorption of a Sulfur Compound | Interpretation |

|---|---|---|---|

| Mo 3d5/2 | ~229.0 | Shift to lower or higher binding energy | Change in oxidation state (e.g., Mo4+ to Mo6+) or interaction with sulfur. |

| Co 2p3/2 | ~778.5 | Shift indicates interaction with sulfur, formation of Co-S bonds. | Indication of active site involvement. |

| S 2p | - | ~162-164 | Presence of sulfide (B99878) species on the surface. |

| C 1s | ~284.8 (adventitious carbon) | Additional peaks corresponding to the aromatic rings of dibenzothiophene. | Confirmation of adsorbate presence. |

Note: The binding energies are approximate and can vary depending on the specific catalyst formulation and experimental conditions.

In-situ or quasi-in-situ XPS experiments, where the catalyst is treated under reaction-like conditions, offer even deeper insights by allowing the observation of surface changes as they happen. cnrs.fraps.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for probing the molecular structure and bonding within this compound and its interactions with other molecules or surfaces. researchgate.netavantierinc.comjasco-global.com

FTIR Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net For this compound, the FTIR spectrum would be characterized by absorption bands corresponding to the vibrations of its functional groups.

Research Findings:

In the context of catalysis, FTIR can be used to study the adsorption of this compound onto catalyst surfaces. journalijbcrr.com By monitoring changes in the vibrational frequencies of the C-S, C-H, and aromatic C=C bonds, researchers can deduce the mode of adsorption. For example, a shift in the C-S stretching frequency upon adsorption can indicate a direct interaction of the sulfur atom with the catalyst surface. The use of probe molecules in conjunction with FTIR can also provide information about the acidic or basic sites on the catalyst that may be involved in the reaction. researchgate.net

Raman Spectroscopy:

Raman spectroscopy is based on the inelastic scattering of monochromatic light. jasco-global.com It provides complementary information to FTIR, as some vibrational modes that are weak or inactive in FTIR may be strong in Raman, and vice-versa. jasco-global.com This is particularly true for the symmetric vibrations of the dibenzothiophene ring system. jasco-global.com

Research Findings:

Raman spectroscopy is highly sensitive to the aromatic structure of this compound. spectroscopyonline.com It can be used to identify the compound and to study changes in its molecular structure during chemical reactions. thermofisher.com For instance, during hydrodesulfurization, the disappearance of the characteristic Raman bands of the thiophene (B33073) ring and the appearance of new bands corresponding to the biphenyl (B1667301) product can be monitored to follow the reaction progress.

| Vibrational Mode | Approximate Wavenumber (cm-1) - FTIR | Approximate Wavenumber (cm-1) - Raman | Assignment |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Stretching of C-H bonds on the benzene (B151609) rings. |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Stretching of C-H bonds in the butyl group. |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | In-plane stretching of the aromatic rings. |

| C-S Stretch | ~700-600 | ~700-600 | Stretching of the carbon-sulfur bond in the thiophene ring. |

Note: The exact wavenumbers can be influenced by the position of the butyl group and the molecular environment.

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption spectroscopy is a pump-probe technique used to study the dynamics of short-lived excited states of molecules. edinst.com A pump pulse excites the molecule, and a subsequent probe pulse monitors the changes in absorption as the molecule relaxes back to its ground state. edinst.com

Research Findings:

For a molecule like this compound, transient absorption spectroscopy can provide insights into its photophysical properties, such as the lifetimes of its excited singlet and triplet states, and the pathways of intersystem crossing and internal conversion. rsc.orgnih.govrsc.org This information is particularly relevant in fields like photochemistry and materials science where the interaction of molecules with light is of interest. beilstein-journals.org

Upon photoexcitation, this compound is promoted to an excited singlet state. The decay of this state can be monitored by observing the appearance of new absorption bands corresponding to excited-state absorption and the depletion of the ground-state absorption, known as ground-state bleach. edinst.com The timescale of these changes provides the lifetime of the excited state. nih.gov In some cases, the excited singlet state can undergo intersystem crossing to a longer-lived triplet state, which can also be observed and characterized by this technique. rsc.org

Mass Spectrometry Techniques for Ultra-Trace Analysis and Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique for the detection and identification of molecules based on their mass-to-charge ratio. mdpi.com It is exceptionally sensitive and can be used for the ultra-trace analysis of this compound and for elucidating its reaction pathways. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) and Ultra-High Resolution MS

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of relatively non-volatile and thermally labile molecules by transferring them from solution to the gas phase as ions. nih.gov When coupled with a high-resolution mass analyzer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) instrument, it enables the determination of the elemental composition of ions with high accuracy. mdpi.comosti.gov

Research Findings:

ESI-MS is highly effective for the analysis of complex mixtures containing this compound and its reaction products. americanpharmaceuticalreview.com In hydrodesulfurization studies, ESI-MS can be used to identify the various intermediates and final products, even at very low concentrations. chromatographyonline.com The high mass accuracy of ultra-high resolution MS allows for the unambiguous assignment of elemental formulas to the detected species, which is crucial for elucidating the reaction network. osti.gov Tandem mass spectrometry (MS/MS) experiments, where ions are isolated and fragmented, provide structural information that helps in the identification of isomers. lcms.cznih.gov

Acoustic Ejection Mass Spectrometry for High-Throughput Analysis

Acoustic Ejection Mass Spectrometry (AEMS) is a relatively new technique that combines acoustic droplet ejection for sample introduction with mass spectrometry. nih.gov It allows for extremely rapid and high-throughput analysis of samples directly from microplates without the need for chromatographic separation. researchgate.netresearchgate.netyoutube.com

Research Findings:

While specific applications to this compound may not be widely published, the capabilities of AEMS make it a promising tool for high-throughput screening of catalysts for hydrodesulfurization or for the rapid analysis of large numbers of environmental or fuel samples. nih.govbiorxiv.org The ability to analyze samples in seconds with minimal sample preparation would significantly accelerate research in these areas. researchgate.net AEMS is often coupled with ESI-MS, benefiting from its soft ionization capabilities. researchgate.net

Theoretical and Computational Studies of 2 Butyldibenzothiophene Reactivity and Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It has become a popular and versatile tool in computational chemistry for predicting molecular properties and reaction mechanisms with reasonable accuracy and computational cost. wikipedia.orgaimspress.com DFT calculations are instrumental in understanding the reactivity of sulfur-containing heterocyclic compounds found in fossil fuels.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity and electronic properties. imist.maimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key determinants of a molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO).

For dibenzothiophene (B1670422) (DBT), the parent compound of 2-butyldibenzothiophene, FMO analysis reveals that the HOMO is primarily localized over the entire π-conjugated system, with significant contributions from the sulfur atom. The LUMO is also delocalized across the aromatic rings. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net

The introduction of an alkyl group, such as a butyl group at the C2 position, influences the electronic properties. Alkyl groups are generally electron-donating, which tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack (oxidation). This change in electronic structure can affect the molecule's behavior in processes like oxidative desulfurization (ODS) and biodesulfurization. DFT calculations allow for the precise quantification of these effects. researchgate.net

Below is a representative table of FMO data for thiophene-based compounds, illustrating the typical values obtained from DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Thiophene (B33073) | -6.5 | -0.8 | 5.7 |

| Dibenzothiophene (DBT) | -6.1 | -1.2 | 4.9 |

| Alkyl-substituted DBT (representative) | -5.9 | -1.1 | 4.8 |

| Note: The values in this interactive table are representative and can vary based on the specific DFT functional and basis set used in the calculation. |

Deep desulfurization of fuel is essential to meet environmental regulations, and hydrodesulfurization (HDS) is the primary industrial process used. However, alkylated dibenzothiophenes, including this compound, are particularly resistant to HDS. DFT calculations have been extensively used to unravel the complex reaction mechanisms on catalyst surfaces.

The HDS of DBT and its alkylated derivatives proceeds mainly through two competing pathways researchgate.netresearchgate.net:

Direct Desulfurization (DDS): This pathway involves the direct cleavage of the C-S bonds without prior hydrogenation of the aromatic rings. The products are biphenyl (B1667301) and its derivatives.

Hydrogenation (HYD): In this route, one of the aromatic rings is first hydrogenated, followed by the cleavage of the C-S bonds. This pathway produces cyclohexylbenzene (B7769038) and related compounds.

DFT studies have shown that the DDS pathway for unsubstituted DBT has a higher activation energy barrier compared to the HYD pathway, making the latter more favorable under certain conditions. researchgate.net For alkyl-substituted DBTs, the position of the alkyl group significantly impacts the reaction. A butyl group at the C2 position can sterically hinder the adsorption of the molecule onto the catalyst surface, thereby affecting the rates of both DDS and HYD pathways. DFT calculations can model these steric effects and predict their influence on transition state energies, providing a rationale for the observed reactivity differences among various isomers. researchgate.net

Biocatalytic desulfurization (BDS) offers an alternative to HDS, operating under milder conditions. The most studied BDS pathway is the "4S" pathway, which specifically cleaves C-S bonds without degrading the carbon skeleton, thus preserving the fuel's caloric value. frontiersin.orgnih.gov This pathway involves a series of enzymatic reactions:

DszC: A monooxygenase that sequentially oxidizes DBT to DBT-sulfoxide (DBTO) and then to DBT-sulfone (DBTO2). frontiersin.org

DszA: Another monooxygenase that acts on DBTO2. frontiersin.org